molecular formula C29H31F2N7O2 B10835166 1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea

Cat. No.: B10835166
M. Wt: 547.6 g/mol
InChI Key: HMZMJVUIFWVPPL-JYFHCDHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID28270010-Compound-Figure17-2” involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

“PMID28270010-Compound-Figure17-2” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .

Major Products

The major products formed from these reactions are often derivatives of the original compound, with modifications to specific functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .

Scientific Research Applications

“PMID28270010-Compound-Figure17-2” has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to the active site of TrkA, inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling proteins, ultimately affecting cell survival and differentiation pathways. The molecular targets and pathways involved include the GRB2-Ras-MAPK cascade, PLCG1-mediated NF-Kappa-B activation, and the Ras-PI3 kinase-AKT1 signaling cascade .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H31F2N7O2

Molecular Weight

547.6 g/mol

IUPAC Name

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea

InChI

InChI=1S/C29H31F2N7O2/c1-18-27(21-14-32-19(2)33-15-21)36-38(22-7-5-4-6-8-22)28(18)35-29(39)34-26-17-37(11-12-40-3)16-23(26)20-9-10-24(30)25(31)13-20/h4-10,13-15,23,26H,11-12,16-17H2,1-3H3,(H2,34,35,39)/t23-,26+/m0/s1

InChI Key

HMZMJVUIFWVPPL-JYFHCDHNSA-N

Isomeric SMILES

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC

Canonical SMILES

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC

Origin of Product

United States

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